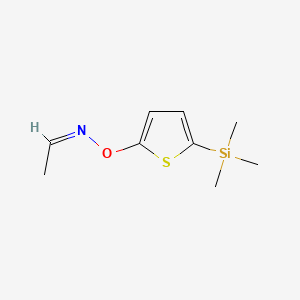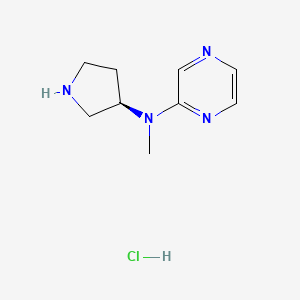
(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas with alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques . The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Wirkmechanismus
The mechanism of action of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride: This compound shares a similar structure but differs in its specific substituents and properties.
Substituted pyrazine derivatives: These compounds have variations in the pyrazine ring, leading to different chemical and biological properties.
Uniqueness
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15ClN4 |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
ZUKYUIPSZDFPME-DDWIOCJRSA-N |
Isomerische SMILES |
CN([C@@H]1CCNC1)C2=NC=CN=C2.Cl |
Kanonische SMILES |
CN(C1CCNC1)C2=NC=CN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)

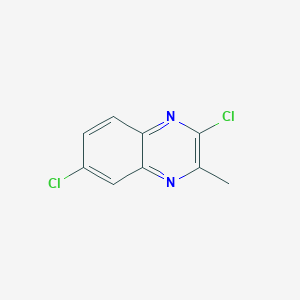
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)


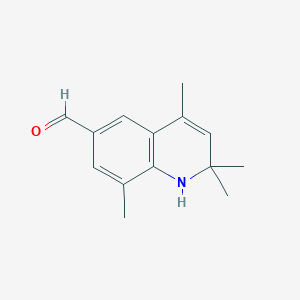

![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
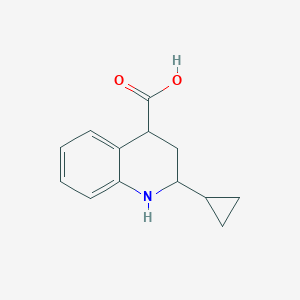
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)
![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

